molecular formula C6H6ClN3O B2861161 3-Chloropyridine-4-carbohydrazide CAS No. 855636-53-2

3-Chloropyridine-4-carbohydrazide

Cat. No.: B2861161
CAS No.: 855636-53-2
M. Wt: 171.58
InChI Key: WGUPYALUHLBFGL-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-carbohydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis. This compound is characterized by the presence of a chlorine atom at the third position of the pyridine ring, which can influence its chemical and biological properties.

Mechanism of Action

Target of Action

3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid, and by extension 3-Chloroisonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .

Pharmacokinetics

Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine

Result of Action

The result of the action of 3-Chloroisonicotinic acid hydrazide is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .

Action Environment

The action of 3-Chloroisonicotinic acid hydrazide, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridine-4-carbohydrazide typically involves the reaction of 3-chloronicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-Chloronicotinic acid+Hydrazine hydrate3-Chloroisonicotinic acid hydrazide\text{3-Chloronicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Chloronicotinic acid+Hydrazine hydrate→3-Chloroisonicotinic acid hydrazide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted isonicotinic acid hydrazides with various functional groups.

Scientific Research Applications

3-Chloropyridine-4-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A well-known antitubercular agent.

    Nicotinic acid hydrazide: Similar structure but lacks the chlorine atom.

    Pyridine-4-carbohydrazide: Another derivative with similar biological activities.

Uniqueness

3-Chloropyridine-4-carbohydrazide is unique due to the presence of the chlorine atom, which can enhance its chemical reactivity and biological activity. This modification can lead to improved efficacy and selectivity in its applications compared to its non-chlorinated counterparts.

Properties

IUPAC Name

3-chloropyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUPYALUHLBFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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